molecular formula C10H12F3N B105808 (S)-Norfenfluramine CAS No. 19036-73-8

(S)-Norfenfluramine

Katalognummer: B105808
CAS-Nummer: 19036-73-8
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: MLBHFBKZUPLWBD-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is a member of amphetamines.
A FENFLURAMINE analog that inhibits serotonin uptake and may provoke release of serotonin. It is used as an appetite depressant and an experimental tool in animal studies.

Biologische Aktivität

(S)-Norfenfluramine, a metabolite of fenfluramine, has garnered attention due to its potential therapeutic applications, particularly in the treatment of epilepsy. This article explores its biological activity, focusing on its pharmacological mechanisms, efficacy in seizure models, and comparative studies with its enantiomers.

Overview of this compound

This compound is an active metabolite of fenfluramine, which was previously used as an appetite suppressant but has since been repurposed for treating seizures associated with Dravet syndrome and Lennox-Gastaut syndrome. Its mechanism of action primarily involves modulation of serotonin (5-HT) receptors.

This compound interacts with various serotonin receptor subtypes, demonstrating different agonist and antagonist activities. Key findings include:

  • 5-HT Receptor Interaction :
    • High affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors.
    • Agonist activity at 5-HT1D and 5-HT4 receptors.
    • Antagonist activity at 5-HT1A receptors .

These interactions suggest that this compound may exert its effects through complex serotonergic pathways, contributing to its antiseizure properties.

Efficacy in Seizure Models

Recent studies have evaluated the efficacy of this compound in various preclinical seizure models. The following table summarizes key findings from these studies:

Study Model Compound ED50 (mg/kg) Comments
DBA/2 Mouse Audiogenic Seizure ModelThis compound1.2Most potent among tested compounds
MES ModelThis compound5.1 - 14.8Comparable to fenfluramine; effective in seizure protection
Clinical EvaluationFenfluramine (Racemate)N/AApproved for Dravet syndrome; metabolizes to norfenfluramine

In the DBA/2 mouse model, this compound exhibited significant potency, being approximately nine times more effective than its counterpart fenfluramine. The effective dose (ED50) was determined to be around 1.2mg kg1.2\,\text{mg kg}, indicating its strong anticonvulsant properties .

Comparative Studies with Enantiomers

Research has also focused on comparing the biological activity of this compound with its enantiomeric forms and other related compounds. Notably:

  • Antiseizure Activity : Studies have shown that both enantiomers of norfenfluramine display significant antiseizure activity, with this compound being more potent than the racemic mixture or other enantiomers .
  • Pharmacokinetics : The brain-to-plasma concentration ratio for norfenfluramine is approximately 2020, indicating efficient penetration into the central nervous system, which is critical for its therapeutic effects .

Case Studies and Clinical Implications

Clinical implications of this compound's activity are particularly relevant in treating severe forms of epilepsy like Dravet syndrome. The FDA's approval of fenfluramine for this condition underscores the importance of understanding its metabolites:

  • Efficacy in Patients : Clinical data suggest that patients treated with fenfluramine show significant reductions in seizure frequency, attributed largely to the effects of norfenfluramine .
  • Safety Profile : While fenfluramine has been associated with cardiovascular risks, the enantiomeric forms may present a safer profile due to their distinct pharmacological properties .

Eigenschaften

IUPAC Name

(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBHFBKZUPLWBD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19036-73-8
Record name (+)-Norfenfluramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19036-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfenfluramine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019036738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-α-methyl-m-(trifluoromethyl)phenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORFENFLURAMINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLX07A6ZIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Norfenfluramine
Reactant of Route 2
Reactant of Route 2
(S)-Norfenfluramine
Reactant of Route 3
Reactant of Route 3
(S)-Norfenfluramine
Reactant of Route 4
Reactant of Route 4
(S)-Norfenfluramine
Reactant of Route 5
(S)-Norfenfluramine
Reactant of Route 6
Reactant of Route 6
(S)-Norfenfluramine
Customer
Q & A

Q1: How does (S)-Norfenfluramine interact with its target and what are the downstream effects?

A1: this compound primarily acts as an agonist at serotonin receptors, particularly the 5-HT2B and 5-HT2C subtypes [, , ]. By binding to these receptors, it initiates a cascade of intracellular signaling events. For instance, activation of 5-HT2B receptors on cardiac valve interstitial cells leads to mitogenic responses, implicated in the valvulopathic effects observed with fenfluramine, the parent compound of SNF []. Conversely, activation of 5-HT2C receptors is linked to appetite suppression [, ].

Q2: What are the structural features that differentiate this compound's activity at different serotonin receptors?

A2: The presence of the α-methyl group in the S configuration is crucial for this compound's interaction with the 5-HT2B receptor []. Specifically, this methyl group forms stabilizing van der Waals interactions with the amino acid Valine 2.53 (Val2.53) within the receptor binding pocket []. Interestingly, this interaction is less critical for binding to 5-HT2C and 5-HT2A receptors, explaining the subtype selectivity [].

Q3: How does modifying the structure of this compound impact its activity and selectivity?

A3: Structure-activity relationship (SAR) studies have revealed key insights into the pharmacological properties of this compound []. For example, removing the α-methyl group, resulting in (R)-Norfenfluramine or α-desmethyl-Norfenfluramine, significantly reduces affinity for the 5-HT2B receptor while leaving 5-HT2C/2A binding largely unaffected []. This highlights the importance of the α-methyl group for 5-HT2B selectivity. Conversely, substituting the α-methyl with an ethyl group dramatically decreases affinity for all three subtypes (5-HT2A, 5-HT2B, and 5-HT2C) [].

Q4: What are the known toxicological concerns associated with this compound?

A4: this compound, as the active metabolite of fenfluramine, has been implicated in the development of valvular heart disease (VHD) [, , ]. This severe adverse effect led to the withdrawal of fenfluramine from the market. The 5-HT2B receptor agonism exhibited by this compound on cardiac valves is considered the primary mechanism behind this valvulopathy [, , ].

Q5: Are there computational models available to study this compound binding?

A5: Yes, molecular modeling techniques, such as ligand docking simulations, have been employed to understand how this compound interacts with its target receptors [, ]. These simulations provide valuable insights into the binding pose of the compound within the receptor's binding pocket and can help rationalize observed SAR trends []. For instance, docking studies have corroborated the importance of the α-methyl group for interacting with Val2.53 in the 5-HT2B receptor [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.